molecular formula C23H23N3O5S2 B5103079 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide

Cat. No.: B5103079
M. Wt: 485.6 g/mol
InChI Key: VGKQZWBPRVGZSA-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide is a complex organic compound that features a combination of sulfonyl, nitro, and acetamide functional groups

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by sulfonylation and subsequent acetamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other nitroaniline derivatives and sulfonyl-containing acetamides. Compared to these compounds, 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • N-Benzyl-3-nitroaniline
  • N-Benzyl-2-methyl-4-nitroaniline

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c27-23(24-14-15-32-18-19-8-3-1-4-9-19)17-25(20-10-7-11-21(16-20)26(28)29)33(30,31)22-12-5-2-6-13-22/h1-13,16H,14-15,17-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKQZWBPRVGZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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